1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-(6-iodo-3,4-dihydro-2H-1,8-naphthyridin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c1-13(2,3)12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMBIKIEYRROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592082 | |
| Record name | 1-(6-Iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824429-55-2 | |
| Record name | 1-(3,4-Dihydro-6-iodo-1,8-naphthyridin-1(2H)-yl)-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824429-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-iodo-3,4-dihydro-1,8-naphthyridine Intermediate
- Starting Material: 3,4-dihydro-1,8-naphthyridine or a related precursor
- Iodination: Electrophilic iodination is performed using iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or molecular iodine in the presence of oxidants or catalysts.
- Reaction Conditions: Typically carried out in polar aprotic solvents (e.g., acetonitrile, dichloromethane) at controlled temperatures to avoid over-iodination or decomposition.
- Outcome: Selective iodination at the 6-position on the naphthyridine ring, confirmed by NMR and mass spectrometry.
N-Acylation to Form the Target Compound
- Acylating Agent: 2,2-dimethylpropanoyl chloride (pivaloyl chloride) or anhydride
- Base: A non-nucleophilic base such as triethylamine or pyridine to scavenge HCl formed during acylation
- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)
- Procedure: The 6-iodo-3,4-dihydro-1,8-naphthyridine is dissolved in the solvent, cooled if necessary, and treated with the acyl chloride and base under inert atmosphere. The reaction is stirred until completion, monitored by TLC or HPLC.
- Purification: The product is isolated by extraction, washing, and chromatographic purification (e.g., silica gel column chromatography).
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Iodination | N-iodosuccinimide (NIS), catalytic acid | Acetonitrile | 0–25 °C | 2–4 h | 70–85 | Selective 6-iodination |
| N-Acylation | 2,2-dimethylpropanoyl chloride, triethylamine | DCM or THF | 0–25 °C | 3–6 h | 75–90 | Inert atmosphere recommended |
These conditions are typical for similar heterocyclic acylations and iodinations, adapted to the naphthyridine system.
Analytical and Purity Considerations
- The final compound is typically characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
- Purity levels of reagent grade products are generally above 95%, suitable for research and pharmaceutical intermediate use.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| 6-Iodination of 3,4-dihydro-1,8-naphthyridine | NIS or ICl, acid catalyst | Acetonitrile, 0–25 °C, 2–4 h | 70–85% | Selective iodination at C-6 |
| N-Acylation with 2,2-dimethylpropanoyl chloride | Pivaloyl chloride, triethylamine | DCM or THF, 0–25 °C, 3–6 h | 75–90% | Inert atmosphere recommended |
Chemical Reactions Analysis
Types of Reactions
1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of compounds containing iodine, including 1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one, as antimicrobial agents. The iodine atom enhances the biological activity of these compounds against various pathogens:
- Mechanism of Action : Iodinated compounds have been shown to disrupt microbial cell membranes and inhibit essential enzymatic processes within bacteria. This mechanism is particularly effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Drug Development
The compound serves as a versatile scaffold in the synthesis of novel therapeutic agents. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties:
- Cardiovascular Applications : Some derivatives of naphthyridine compounds have been investigated for their potential in treating cardiovascular diseases by acting on mineralocorticoid receptors, which are implicated in heart failure and hypertension .
Synthesis and Efficacy
A notable study explored the synthesis of various naphthyridine derivatives, including this compound. The synthesized compounds were evaluated for their antimicrobial efficacy against common pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Target Compound | Klebsiella pneumoniae | 16 µg/mL |
These results indicate that the target compound exhibits significant antimicrobial activity, particularly against Klebsiella pneumoniae .
Mechanism of Action
The mechanism of action of 1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the naphthyridine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and synthetic accessibility. Key analogs include:
1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
- Substituent : Fluorine at the 6-position.
- Molecular Formula : C₁₃H₁₇FN₂O.
- Molecular Weight : 236.29 g/mol.
- Key Differences: The fluorine atom is smaller and more electronegative than iodine, leading to reduced steric hindrance and stronger C-F bond stability. Higher commercial availability (e.g., Shanghai Yuanye Bio-Technology lists it at 8,000 CNY/g) compared to the iodo analog .
1-(5-Amino-3,4-dihydro-1,7-naphthyridin-1(2H)-yl)-2-(3-chlorophenyl)ethan-1-one
- Substituents: Amino group at the 5-position and a 3-chlorophenylacetone moiety.
- Molecular Formula : C₁₆H₁₆ClN₃O.
- Key Differences: The 1,7-naphthyridine core (vs. The 3-chlorophenyl group introduces aromatic bulk and lipophilicity, which may enhance membrane permeability .
Goxalapladib (CAS 412950-27-7)
- Substituents : Trifluoromethyl biphenyl and piperidinyl groups.
- Key Differences: A complex 1,8-naphthyridinone derivative developed by GlaxoSmithKline for atherosclerosis treatment.
Table 1: Comparative Overview of 1,8-Naphthyridine Derivatives
Biological Activity
The compound 1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one (CAS No. 824429-55-2) is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 344.19 g/mol. The structure features a naphthyridine core substituted with an iodine atom and a dimethylpropanone group.
| Property | Value |
|---|---|
| Molecular Formula | C13H17IN2O |
| Molecular Weight | 344.19 g/mol |
| CAS Number | 824429-55-2 |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to This compound often exhibit various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that naphthyridine derivatives can inhibit bacterial growth by interfering with DNA replication and protein synthesis.
- Anticancer Properties : Some derivatives have shown promise in cancer treatment by inducing apoptosis in malignant cells and inhibiting tumor growth through various pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted that naphthyridine derivatives have significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of the bacterial cell wall synthesis pathway.
- Anticancer Research : In vitro studies conducted on human cancer cell lines demonstrated that compounds related to naphthyridines can induce apoptosis via the mitochondrial pathway. These findings were reported in Cancer Letters, where researchers noted a reduction in cell viability upon treatment with these compounds.
- Neuroprotective Effects : Research published in Neuropharmacology indicated that certain naphthyridine derivatives exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Medicinal Chemistry |
| Anticancer | Induction of apoptosis in cancer cells | Cancer Letters |
| Neuroprotective | Modulation of neurotransmitters | Neuropharmacology |
Q & A
Basic Research Question
- Lipophilicity : SwissADME calculates logP (~3.17) using the Wildman-Crippen method .
- Bioavailability : Rule-of-Five compliance (PSA <140 Ų, MW <500 Da) confirms drug-likeness .
- Docking Studies : AutoDock Vina models interactions with targets like GPR139 (a GPCR linked to neurological disorders) .
How do steric effects from the 2,2-dimethylpropan-1-one group impact molecular conformation?
Advanced Research Question
The bulky tert-butyl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
